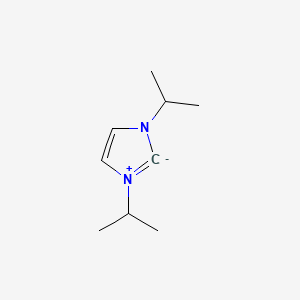

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

描述

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene (commonly abbreviated as IPr in literature) is a prototypical N-heterocyclic carbene (NHC) ligand. Its structure features bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms, which confer exceptional steric shielding and strong σ-donor capabilities . These properties make it a cornerstone in homogeneous catalysis, particularly in cross-coupling reactions, hydrogenation, and olefin metathesis . The compound’s stability arises from the delocalized electron density across the imidazolylidene ring and the steric protection provided by the isopropyl groups, which prevent dimerization and deactivation of metal complexes .

属性

IUPAC Name |

1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQRBKCPDDIKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=[C-]1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene can be synthesized through the deprotonation of the corresponding imidazolium salt. The typical synthetic route involves the reaction of 1,3-diisopropylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene undergoes various types of reactions, including:

Coordination to Transition Metals: Forms stable complexes with metals such as palladium, gold, and nickel.

Oxidation and Reduction: Can participate in redox reactions, often in the context of catalytic cycles.

Substitution Reactions: Can undergo nucleophilic substitution reactions due to its strong nucleophilicity.

Common Reagents and Conditions:

Coordination Reactions: Typically involve the use of metal precursors such as palladium acetate or gold chloride in solvents like dichloromethane or toluene.

Oxidation and Reduction: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Substitution Reactions: Commonly use alkyl halides or aryl halides as substrates.

Major Products:

Metal Complexes: Formation of stable metal-carbene complexes.

Oxidized or Reduced Carbenes: Depending on the specific redox conditions.

Substituted Imidazolium Salts: Resulting from nucleophilic substitution reactions.

科学研究应用

作用机制

The mechanism of action of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene primarily involves its role as a ligand in catalytic processes. The carbene forms a strong bond with transition metals, stabilizing the metal center and facilitating various catalytic cycles. The electronic properties of the carbene, such as its strong nucleophilicity and ability to donate electron density to the metal, enhance the reactivity of the metal center. This allows for efficient activation of substrates and promotes the formation of desired products .

相似化合物的比较

Comparison with Similar NHC Compounds

Structural and Electronic Comparisons

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

- Substituents : 2,4,6-Trimethylphenyl groups (less bulky than IPr’s isopropyl groups).

- Electronic Properties: Strong σ-donor but with slightly reduced steric hindrance compared to IPr.

- Applications : Widely used in catalysis, including CO₂ fixation and hydrogenation. IMes-based catalysts often exhibit lower activity in sterically demanding reactions due to smaller substituents .

- Key Difference : IMes’ methyl groups provide moderate steric protection, making it less effective than IPr in preventing Pd dimerization in cross-coupling reactions .

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene Gold(I) Complexes

- Substituents : Same as IPr but coordinated to gold(I).

- Applications: Anticancer agents. Bis(NHC)gold(I) complexes show micromolar-range cytotoxicity against ovarian carcinoma (A2780/A2780cis) and leukemia (HL-60) cell lines. However, ligand scrambling in aqueous solutions can generate inactive species .

- Key Difference : The metal center (gold vs. palladium or nickel) dictates biological activity rather than the NHC itself.

Push–Pull Dyes with (1,3-Dihydro-2H-imidazol-2-ylidene)malononitrile Cores

- Substituents: Malononitrile acceptors and aryl donors.

- Electronic Properties: Quadrupolar or octupolar donor–acceptor systems with intramolecular charge transfer (ICT).

- Applications : Fluorescent dyes for optoelectronics. For example, derivatives with benzoyl groups exhibit red-shifted photoluminescence due to enhanced acceptor strength .

- Key Difference : Functionalization for optical properties contrasts with IPr’s catalytic focus.

Steric and Catalytic Performance

Notes:

- %V₆ᵤᵣ (Steric Parameter) : Higher values indicate greater steric bulk. IPr’s 40% surpasses IMes, enabling superior stability in metal complexes.

- Tolman Electronic Parameter (TEP) : Lower TEP values correlate with stronger σ-donation. IPr’s TEP (2,047 cm⁻¹) highlights its electron-rich nature .

生物活性

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene (commonly referred to as IPr) is a type of N-heterocyclic carbene (NHC) that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound's unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article delves into the biological activity of IPr, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16N2

- Molecular Weight : 168.24 g/mol

- CAS Number : 15953579

IPr is characterized by its diisopropyl substituents on the imidazole ring, enhancing its stability and reactivity as a ligand in metal complexes.

Mechanisms of Biological Activity

IPr exhibits biological activity primarily through its role as a ligand in organometallic complexes. These complexes can influence various biochemical pathways:

- Caspase Inhibition : IPr-containing compounds have shown potential in inhibiting caspases, which are crucial in the apoptosis pathway. Studies indicate that modifications in the NHC structure can enhance caspase inhibitory activity, making them potential candidates for treating neurodegenerative diseases where apoptosis plays a critical role .

- Antitumor Activity : Research has demonstrated that IPr-based metal complexes exhibit cytotoxic effects against various cancer cell lines. The presence of the imidazole ring is essential for this activity, as it facilitates interactions with cellular targets .

- Antimicrobial Properties : Some derivatives of IPr have been synthesized and tested for antimicrobial efficacy. The structural modifications have been shown to enhance their activity against specific bacterial strains .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of IPr-gold complexes on A431 human epidermoid carcinoma cells. The results indicated that these complexes significantly inhibited cell proliferation with an IC50 value comparable to standard chemotherapeutics like cisplatin. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

Research focusing on IPr derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that certain structural modifications increased their antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Research Findings

常见问题

Basic: What synthetic strategies are employed to prepare transition metal complexes of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene?

The ligand is typically generated in situ via deprotonation of its imidazolium salt precursor using strong bases (e.g., NaHMDS or KOtBu). Metal complexes are synthesized via transmetalation or direct reaction with metal precursors. For example:

- Gold(I) complexes : Reacting the imidazolium salt with [AuCl(SMe₂)] in dichloromethane under inert conditions, followed by anion exchange (e.g., AgOTf) to yield cationic species .

- Palladium complexes : Ligand transfer from silver intermediates (e.g., [Ag(NHC)Cl] to [PdCl₂(cod)]) in THF at room temperature .

Basic: What characterization techniques are essential for confirming the structure of NHC-metal complexes?

- X-ray crystallography : Resolves ligand geometry and metal coordination mode (e.g., distorted square-planar geometry in platinum(II) complexes ).

- NMR spectroscopy : Absence of the imidazolium proton (δ ~10–11 ppm) confirms successful deprotonation. NMR shows the carbene carbon resonance at δ ~200–220 ppm .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for gold(I) complexes) .

Advanced: How does steric bulk from the diisopropyl groups impact catalytic activity in cross-coupling reactions?

The diisopropyl substituents prevent catalyst deactivation via dimerization. For example:

- In Suzuki-Miyaura couplings, IPrPd(allyl)Cl (IPr = 1,3-Diisopropyl-substituted NHC) outperforms less bulky analogues due to suppressed comproportionation, enabling room-temperature reactions with low catalyst loadings (0.5 mol%) .

- Steric shielding also enhances selectivity in styrene cyclopropanation by stabilizing reactive intermediates .

Advanced: How do ligand degradation pathways (e.g., scrambling) affect biological studies of gold(I) complexes?

In aqueous solutions, monodentate NHC-AuBr complexes undergo ligand scrambling to form [(NHC)₂Au]⁺ species, complicating bioactivity interpretation. Mitigation strategies include:

- Using bidentate ligands or sterically hindered NHCs to improve kinetic stability .

- Validating stability via NMR in biologically relevant media (e.g., DMSO:H₂O) before cytotoxicity assays .

Advanced: How does electronic modulation of the NHC ligand influence anticancer activity?

- Electron-withdrawing substituents (e.g., 4-fluoro on the aryl ring) lower IC₅₀ values in ovarian carcinoma (A2780) and leukemia (HL-60) cells by enhancing redox activity and cellular uptake .

- Methoxy groups increase solubility but may reduce membrane permeability, requiring structure-activity optimization via log measurements .

Methodological: What are optimal conditions for radiopharmaceutical applications of this NHC ligand?

In carbon-11 labeling:

- Use a one-pot procedure with PhSiH₃ , ZnCl₂ , and IPr in diglyme at 150°C under inert atmosphere. Achieves radiochemical yields (RCY) up to 60% for [¹¹C]PiB, a β-amyloid imaging agent .

- Critical parameters: Strict moisture control, rapid purification via HPLC, and validation using autoradiography .

Methodological: How do solvent and temperature affect catalytic efficiency in nickel-mediated transformations?

- Nickel catalysis : High temperatures (135°C in THF) and extended reaction times (36 hr) are required for Kumada couplings due to slower oxidative addition kinetics. Steric bulk from the NHC ligand necessitates elevated temperatures to achieve 85% yield .

- Contrast with palladium systems , where bulky NHCs enable room-temperature reactivity .

Data Contradiction: Why do conflicting reports exist regarding aqueous stability of NHC-gold complexes?

Discrepancies arise from:

- Ligand denticity : Monodentate NHC-AuBr complexes scramble in water, while bidentate analogs remain stable .

- Counterion effects : Triflate (OTf⁻) salts exhibit higher stability than bromides due to weaker ion pairing .

- Validation requires control experiments : Compare UV-Vis spectra (e.g., λₘₐₓ shifts) before/after aqueous exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。